N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-((3-Fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core modified with a 3-fluorobenzyl sulfonyl group at the 5-position and a furan-2-carboxamide moiety at the 2-position. This structure combines sulfonyl, fluorinated aromatic, and carboxamide functionalities, which are often associated with enhanced bioavailability and target binding in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c19-13-4-1-3-12(9-13)11-28(24,25)22-7-6-14-16(10-22)27-18(20-14)21-17(23)15-5-2-8-26-15/h1-5,8-9H,6-7,10-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUXDZGJPDNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydrothiazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiazolopyridine intermediate.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Furan-2-carboxamide: The final step involves coupling the sulfonylated intermediate with furan-2-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the fluorobenzyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural features.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-fluorobenzyl sulfonyl group introduces a flexible alkyl chain and fluorine atom, which may enhance membrane permeability compared to the rigid 3-chloro-4-fluorophenyl sulfonyl group in .
- Compounds with triazolo-pyrimidine cores (e.g., ) exhibit distinct electronic properties due to altered heterocyclic systems, reducing direct comparability.
Physicochemical and Pharmacological Implications
Physicochemical Properties
- Lipophilicity : The target compound’s fluorobenzyl group likely increases logP compared to the chloro-fluorophenyl analog , favoring blood-brain barrier penetration.
- Solubility : The furan-2-carboxamide’s polarity may improve aqueous solubility relative to acetamide derivatives.
Hypothesized Pharmacological Profiles
Biological Activity
N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₈F₂N₂O₄S
- Molecular Weight : 384.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The introduction of a fluorobenzyl group enhances its lipophilicity and potential bioavailability. Studies suggest that the sulfonamide moiety plays a crucial role in inhibiting key enzymes involved in tumor growth.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. Notably:
- In vitro Studies : The compound has shown potent cytotoxic effects against hepatoma cells (HepG2), colon cancer cells (HT29), and lung cancer cells (A549). The half-maximal inhibitory concentration (IC50) values indicate strong efficacy in these models.
Case Studies and Research Findings
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Study on Hepatoma Cells :
- A study published in Nature Communications reported that the compound effectively inhibited the proliferation of HepG2 cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the role of the compound in disrupting mitochondrial membrane potential, leading to cell death.
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Colon Cancer Model :
- In another investigation involving HT29 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models. The mechanism was linked to the downregulation of survivin and Bcl-2 proteins, which are critical for cell survival.
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Lung Cancer Study :
- Research conducted on A549 cells indicated that the compound could inhibit migration and invasion capabilities by modulating matrix metalloproteinases (MMPs), which are often upregulated in metastatic cancers.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate blood-brain barrier penetration. Toxicological assessments have shown minimal acute toxicity with an LD50 greater than 2000 mg/kg in rodent models.
Q & A
Q. What experimental controls are critical when comparing bioactivity data with structurally similar compounds?
- Include a reference inhibitor (e.g., staurosporine for kinase assays) and normalize data to vehicle-treated controls. Use synchrotron XRD to confirm consistent crystallographic conformations across analogs .
Methodological Best Practices
- For synthesis: Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side reactions .
- For bioassays: Employ ALIS (Automated Ligand Identification System) for high-throughput target deconvolution .
- For data reporting: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HPLC files deposited in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
